molecular formula C15H12ClNO3 B230895 N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B230895
M. Wt: 289.71 g/mol
InChI Key: WZYUHZTVGLGYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.77 g/mol.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. It has also been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation. It has also been shown to exhibit anticonvulsant activity in models of epilepsy and to improve motor function in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits good stability under normal laboratory conditions. However, it also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective analogs of the compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the compound's potential as a modulator of the immune system, which could lead to the development of new anti-inflammatory drugs. Additionally, the compound's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, could also be explored.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction between 2-chlorobenzylamine and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction produces N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in good yields and high purity.

Scientific Research Applications

N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.

properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12ClNO3/c16-12-4-2-1-3-11(12)8-17-15(18)10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18)

InChI Key

WZYUHZTVGLGYAV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

solubility

43.5 [ug/mL]

Origin of Product

United States

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